

Potential Pharmacological Profile of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Benzyl-N-phenylpiperidin-4-amine

Cat. No.: B131320

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential pharmacological profile of **1-Benzyl-N-phenylpiperidin-4-amine**, a synthetic compound belonging to the 4-anilinopiperidine class of molecules. Due to its structural similarity to potent opioid analgesics such as fentanyl, this compound is presumed to act primarily as a μ -opioid receptor agonist. This document summarizes the available qualitative data, outlines the expected mechanism of action and signaling pathways, and provides detailed experimental protocols for the in-vitro and in-vivo characterization of its pharmacological properties. While specific quantitative binding and functional data for **1-Benzyl-N-phenylpiperidin-4-amine** are not readily available in public literature, likely owing to its primary role as a chemical intermediate in the synthesis of fentanyl and its analogues, this guide offers a framework for its comprehensive evaluation.

Introduction

1-Benzyl-N-phenylpiperidin-4-amine, also known as 4-Anilino-1-benzylpiperidine, is a member of the 4-anilinopiperidine chemical family, which forms the structural core of numerous clinically significant opioid analgesics. Its close structural relationship to fentanyl suggests a pharmacological profile dominated by interaction with the opioid receptor system. The primary focus of this guide is to delineate the anticipated pharmacological characteristics of this compound and to provide the necessary methodological details for its empirical investigation.

Chemical and Physical Properties

Property	Value
IUPAC Name	1-benzyl-N-phenylpiperidin-4-amine
Synonyms	4-Anilino-1-benzylpiperidine, N-(1-Benzylpiperidin-4-yl)aniline
CAS Number	1155-56-2
Molecular Formula	C ₁₈ H ₂₂ N ₂
Molecular Weight	266.38 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in organic solvents such as methanol and DMSO

Expected Pharmacological Profile

Based on the extensive structure-activity relationship (SAR) studies of the 4-anilinopiperidine class of opioids, **1-Benzyl-N-phenylpiperidin-4-amine** is predicted to exhibit the following pharmacological properties:

- Primary Target: μ -opioid receptor (MOR).
- Expected Activity: Agonist activity at the μ -opioid receptor.
- Potential Secondary Targets: Possible lower affinity for δ (DOR) and κ (KOR) opioid receptors.
- Anticipated Physiological Effects: Analgesia, sedation, and potentially respiratory depression, consistent with μ -opioid receptor agonism.

Quantitative Pharmacological Data

As of the date of this publication, specific quantitative pharmacological data for **1-Benzyl-N-phenylpiperidin-4-amine** is not available in the peer-reviewed literature. The following tables provide a comparative context with structurally related and well-characterized compounds.

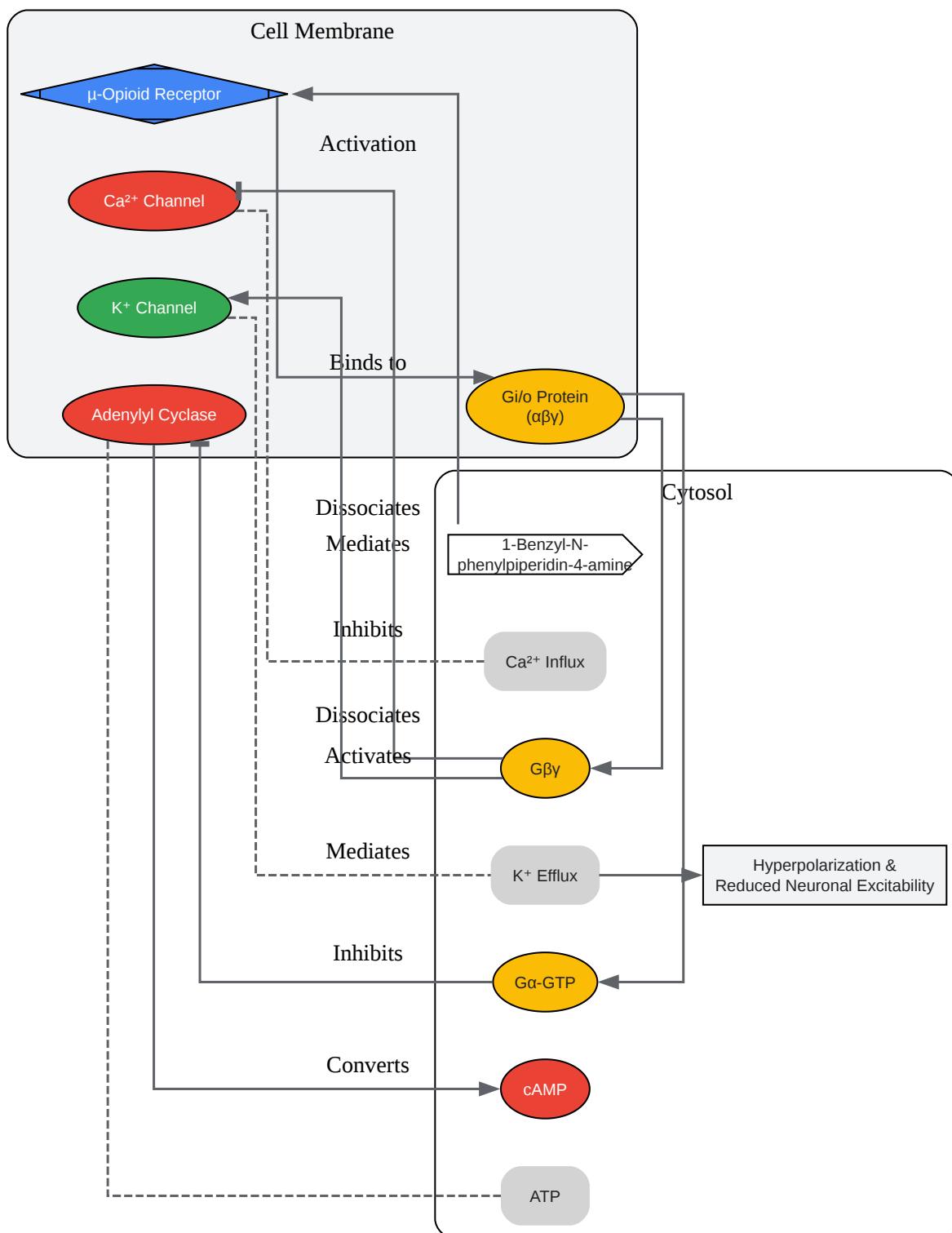
Table 1: In-Vitro Receptor Binding Affinities (Ki in nM)

Compound	μ-Opioid Receptor (MOR)	δ-Opioid Receptor (DOR)	κ-Opioid Receptor (KOR)
1-Benzyl-N-phenylpiperidin-4-amine	Not Available	Not Available	Not Available
Fentanyl	0.39	13	1600
Morphine	1.8	230	300
Benzylfentanyl	213	Not Available	Not Available

Table 2: In-Vitro Functional Activity (EC50 in nM and Emax %)

Compound	μ-Opioid Receptor (MOR) EC50	μ-Opioid Receptor (MOR) Emax (%)
1-Benzyl-N-phenylpiperidin-4-amine	Not Available	Not Available
Fentanyl	0.1 - 10	~100
Morphine	10 - 50	100

Table 3: In-Vivo Analgesic Potency (ED50 in mg/kg)


Compound	Hot Plate Test (mouse)	Tail Flick Test (mouse)
1-Benzyl-N-phenylpiperidin-4-amine	Not Available	Not Available
Fentanyl	0.01 - 0.02	0.01 - 0.03
Morphine	5 - 10	5 - 15

Expected Mechanism of Action and Signaling Pathways

As a presumed μ -opioid receptor agonist, **1-Benzyl-N-phenylpiperidin-4-amine** is expected to initiate intracellular signaling cascades typical for this G-protein coupled receptor (GPCR).

μ -Opioid Receptor Signaling

Activation of the μ -opioid receptor by an agonist like **1-Benzyl-N-phenylpiperidin-4-amine** leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the G α and G $\beta\gamma$ subunits, which in turn modulate downstream effectors to produce the characteristic analgesic and other physiological effects.

[Click to download full resolution via product page](#)

Caption: Presumed μ -Opioid Receptor Signaling Pathway.

Experimental Protocols

To empirically determine the pharmacological profile of **1-Benzyl-N-phenylpiperidin-4-amine**, the following standard experimental protocols are recommended.

In-Vitro Assays

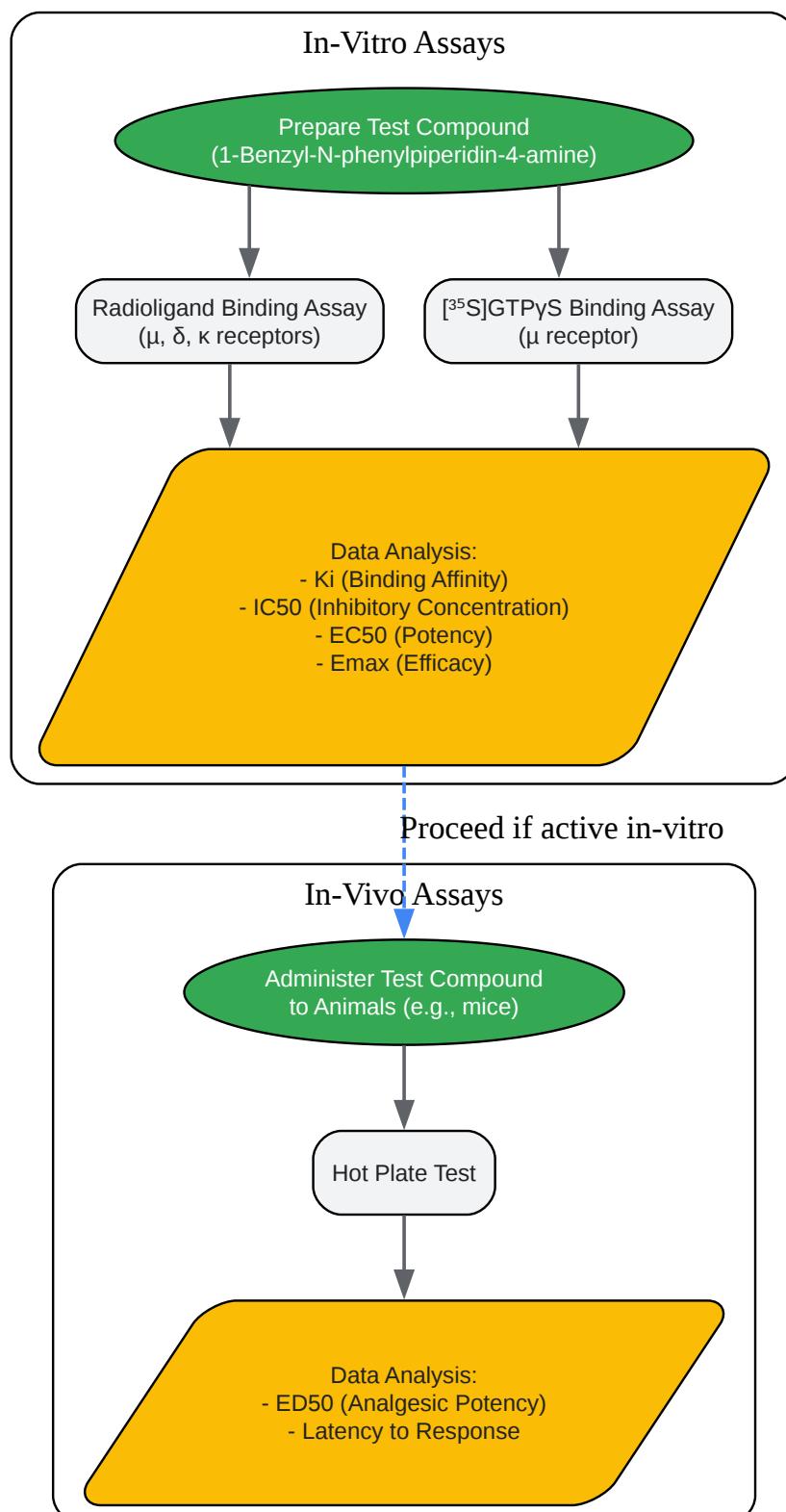
This assay determines the binding affinity (K_i) of the test compound for μ , δ , and κ opioid receptors.

- Materials:

- Test Compound: **1-Benzyl-N-phenylpiperidin-4-amine**
- Radioactive Ligand: $[^3\text{H}]\text{-Naloxone}$ (non-selective antagonist) or receptor-selective radioligands like $[^3\text{H}]\text{-DAMGO}$ (for μ), $[^3\text{H}]\text{-DPDPE}$ (for δ), and $[^3\text{H}]\text{-U69,593}$ (for κ).
- Receptor Source: Commercially available membranes from cells expressing human recombinant μ , δ , or κ opioid receptors, or prepared rat brain membranes.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: Naloxone (10 μM).
- Scintillation Cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- 96-well plates.
- Filtration apparatus.
- Liquid scintillation counter.

- Procedure:

- Prepare serial dilutions of the test compound.


- In a 96-well plate, add assay buffer, receptor membranes, radioligand (at a concentration near its K_d), and either the test compound, buffer (for total binding), or non-specific binding control.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in each vial using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

This assay measures the ability of the test compound to activate G-proteins, indicating its agonist or antagonist properties.

- Materials:

- Test Compound: **1-Benzyl-N-phenylpiperidin-4-amine**
- Receptor Source: Membranes from cells expressing the μ -opioid receptor.
- $[^{35}S]GTP\gamma S$.
- GDP.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM $MgCl_2$, 1 mM EDTA, pH 7.4.
- Non-specific Binding Control: Unlabeled GTP γ S (10 μ M).

- Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated).
- 96-well plates suitable for scintillation counting.
- Microplate scintillation counter.
- Procedure:
 - Prepare serial dilutions of the test compound.
 - In a 96-well plate, add assay buffer, receptor membranes, GDP, and the test compound.
 - Pre-incubate for 15 minutes at 30°C.
 - Initiate the reaction by adding [³⁵S]GTPyS.
 - Incubate for 60 minutes at 30°C.
 - Terminate the reaction by rapid filtration or, for SPA, add SPA beads and centrifuge.
 - Measure the bound [³⁵S]GTPyS using a liquid scintillation counter.
 - Plot the specific binding of [³⁵S]GTPyS as a function of the test compound concentration.
 - Determine the EC₅₀ (concentration for 50% of maximal stimulation) and E_{max} (maximal effect relative to a standard full agonist like DAMGO) using non-linear regression.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Potential Pharmacological Profile of 1-Benzyl-N-phenylpiperidin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b131320#potential-pharmacological-profile-of-1-benzyl-n-phenylpiperidin-4-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com